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This document provides a detailed overview of the design and methodology of the MAESTRO-

NAFLD-1 Phase 3 clinical trial, investigating the safety and efficacy of resmetirom in patients

with non-alcoholic fatty liver disease (NAFLD) and presumed non-alcoholic steatohepatitis

(NASH).

Introduction
The MAESTRO-NAFLD-1 study (NCT04197479) is a large-scale, 52-week, randomized,

double-blind, placebo-controlled trial designed primarily to assess the safety and tolerability of

resmetirom, a liver-directed, selective thyroid hormone receptor-β (THR-β) agonist.[1][2][3] The

trial also evaluates the effects of resmetirom on various biomarkers of liver health, including

liver fat content and markers of liver fibrosis, as well as on atherogenic lipids.[1][4] This study is

a crucial component of the broader MAESTRO clinical program, which aims to support the

approval of resmetirom for the treatment of NASH. Unlike its sister study, MAESTRO-NASH,

this trial does not involve liver biopsies for its primary endpoints, aiming to represent a more

"real-world" patient population diagnosed through non-invasive methods.

Clinical Trial Design and Methodology
Study Objectives
The primary objective of the MAESTRO-NAFLD-1 trial is to evaluate the safety and tolerability

of once-daily oral resmetirom compared to placebo in patients with NAFLD and presumed

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b599088?utm_src=pdf-interest
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-resmetirom
https://www.researchgate.net/figure/Mechanism-of-action-of-Resmetirom-Resmetirom-is-a-partial-THR-beta-agonist-It-promotes_fig4_384489839
https://ajronline.org/doi/10.2214/AJR.18.20947
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-resmetirom
https://pharmacyfreak.com/mechanism-of-action-of-resmetirom/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NASH. Secondary objectives include assessing the effect of resmetirom on:

Hepatic fat fraction, measured by Magnetic Resonance Imaging Proton Density Fat Fraction

(MRI-PDFF).

Serum levels of atherogenic lipids, including low-density lipoprotein cholesterol (LDL-C),

apolipoprotein B (ApoB), and triglycerides.

Biomarkers of liver fibrosis, such as PRO-C3.

Liver stiffness, as measured by Vibration-Controlled Transient Elastography

(VCTE/FibroScan).

Patient Population and Enrollment
The study enrolled over 1,200 patients with a diagnosis of NAFLD with presumed NASH

established through non-invasive methods. Key inclusion and exclusion criteria are

summarized in the table below.

Inclusion Criteria Exclusion Criteria

≥18 years of age.
History or presence of other chronic liver

diseases.

Confirmed or suspected diagnosis of NASH or

NAFLD (presumed NASH).
Excessive alcohol consumption.

Presence of at least three metabolic syndrome

risk factors.
Decompensated liver disease.

MRI-PDFF liver fat fraction ≥8%.
Use of certain medications that could affect

NAFLD.

FibroScan with kPa ≥5.5 and <8.5 and CAP

≥280 dB/m-1 OR MRE ≥2 and <4.0 kPa.
Uncontrolled diabetes mellitus.

Treatment Arms and Randomization
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Patients were randomized in a 1:1:1 ratio to one of three double-blind treatment arms. An

open-label arm was also included.

Treatment Arm Dosage Administration

Resmetirom 80 mg Once daily, oral

Resmetirom 100 mg Once daily, oral

Placebo Matching Placebo Once daily, oral

Resmetirom (Open-Label) 100 mg Once daily, oral

Experimental Protocols
Magnetic Resonance Imaging Proton Density Fat
Fraction (MRI-PDFF)
Purpose: To non-invasively quantify the fraction of protons bound to fat in the liver, providing a

precise measure of hepatic steatosis.

Methodology:

Patient Preparation: Patients are typically advised to fast for a few hours before the scan to

minimize physiological variations in liver fat.

Image Acquisition:

MRI is performed using a 1.5T or 3T scanner.

A chemical shift-encoded MRI technique is employed to separate the signals from water

and fat protons.

A multi-echo gradient-recalled echo (GRE) sequence is commonly used to acquire images

at multiple echo times (TEs). This allows for the correction of T2* decay effects, which can

confound fat quantification.

Image acquisition covers the entire liver parenchyma.
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Image Analysis:

Specialized software is used to process the acquired multi-echo images.

The software generates a proton density fat fraction (PDFF) map, where each pixel value

represents the percentage of fat in that region of the liver.

Regions of interest (ROIs) are drawn on the PDFF map, typically in multiple locations

across the liver lobes, to obtain an average PDFF value for the entire organ. ROIs are

placed to avoid major blood vessels and biliary ducts.

Data Reporting: The final output is the mean hepatic PDFF, expressed as a percentage.

Vibration-Controlled Transient Elastography (VCTE /
FibroScan)
Purpose: To measure liver stiffness, which is a surrogate marker for hepatic fibrosis.

Methodology:

Patient Preparation: Patients are required to fast for at least 3 hours prior to the examination.

Probe Selection: The appropriate probe (M or XL) is selected based on the patient's thoracic

perimeter and body mass index (BMI). The XL probe is designed for patients with a higher

BMI.

Procedure:

The patient lies in a supine position with their right arm raised to open the intercostal

spaces.

The probe is placed on the skin in an intercostal space overlying the right lobe of the liver.

The device generates a low-frequency elastic shear wave that propagates through the

liver tissue.

The velocity of the shear wave is measured by the ultrasound transducer in the probe. The

velocity is directly proportional to the stiffness of the tissue.
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Quality Control and Measurement:

A minimum of 10 valid measurements are obtained.

The success rate should be at least 60%.

The interquartile range (IQR) of the measurements divided by the median liver stiffness

(IQR/med) should be less than 30%.

Data Reporting: The median liver stiffness value is reported in kilopascals (kPa).

PRO-C3 Biomarker Analysis
Purpose: To measure the serum levels of a neo-epitope of the N-terminal pro-peptide of type III

collagen, a marker of active fibrogenesis.

Methodology:

Sample Collection and Handling:

Fasting venous blood samples are collected from patients.

Serum is separated by centrifugation and stored at -80°C until analysis.

Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the

quantitative determination of PRO-C3.

Procedure (General ELISA Protocol):

A microtiter plate is pre-coated with a monoclonal antibody specific for the PRO-C3 neo-

epitope.

Patient serum samples, standards, and controls are added to the wells, along with a fixed

amount of biotinylated PRO-C3 peptide.

During incubation, the PRO-C3 in the sample competes with the biotinylated PRO-C3 for

binding to the coated antibody.

The wells are washed to remove unbound components.
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A streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to

the captured biotinylated PRO-C3.

After another washing step, a substrate solution is added, resulting in color development.

The intensity of the color is inversely proportional to the concentration of PRO-C3 in the

sample.

The reaction is stopped, and the absorbance is measured using a microplate reader.

Data Analysis: A standard curve is generated using the known concentrations of the

standards, and the concentration of PRO-C3 in the patient samples is calculated from this

curve. Results are typically reported in ng/mL.

Data Presentation
Key Endpoints and Results
The MAESTRO-NAFLD-1 trial successfully met its primary endpoint, demonstrating that

resmetirom was safe and well-tolerated at both 80 mg and 100 mg doses over 52 weeks. The

key secondary endpoints also showed statistically significant improvements with resmetirom

treatment compared to placebo.
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Endpoint

Resmetirom 80 mg

vs. Placebo (Least

Squares Mean

Difference)

Resmetirom 100 mg

vs. Placebo (Least

Squares Mean

Difference)

p-value

LDL-C at 24 weeks -11.1% -12.6% < 0.0001

Apolipoprotein B at 24

weeks
-15.6% -18.0% < 0.0001

Triglycerides at 24

weeks
-15.4% -20.4% < 0.0001

Hepatic Fat (MRI-

PDFF) at 16 weeks
-34.9% -38.6% < 0.0001

Hepatic Fat (MRI-

PDFF) at 52 weeks
-28.8% -33.9% < 0.0001

Liver Stiffness (VCTE)

at 52 weeks
-1.02 kPa -1.70 kPa Not specified

Data adapted from publicly available sources.

Visualizations
Resmetirom Mechanism of Action
Resmetirom is a selective agonist for the thyroid hormone receptor-β (THR-β), which is

predominantly expressed in the liver. Its mechanism of action involves the regulation of genes

involved in lipid metabolism and mitochondrial function. In MASH, impaired THR-β signaling

contributes to lipid accumulation and inflammation. Resmetirom activates THR-β, leading to

increased fatty acid oxidation and reduced lipogenesis, thereby decreasing liver fat. This also

leads to a reduction in atherogenic lipids and has anti-inflammatory effects.
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Caption: Resmetirom's mechanism of action in hepatocytes.

MAESTRO-NAFLD-1 Clinical Trial Workflow
The workflow of the MAESTRO-NAFLD-1 trial involved screening, randomization, a 52-week

treatment period, and follow-up assessments.
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Caption: MAESTRO-NAFLD-1 clinical trial workflow.

Logical Relationship of Key Assessments
The trial utilized a series of non-invasive assessments to evaluate the efficacy of resmetirom on

different aspects of NAFLD/NASH pathology.
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NAFLD/NASH Pathology

Non-Invasive Assessments
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Caption: Relationship between pathology and assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b599088#maestro-01-clinical-trial-design-and-
methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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